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Compound of Interest

Compound Name: (5-Chloro-indan-1-yl)-methanol

CAS No.: 711017-67-3

Cat. No.: B8185291 Get Quote

Protocol ID: AN-IND-05-CL | Version: 2.1
Target Molecule: (5-Chloro-2,3-dihydro-1H-inden-1-
yl)methanol
Executive Summary & Strategic Analysis
This application note details a robust, scalable protocol for the synthesis of (5-Chloro-indan-1-
yl)-methanol from 5-chloro-1-indanone. This transformation represents a one-carbon

homologation of the indanone scaffold, a critical structural motif in the development of CNS-

active agents (e.g., melatonin receptor agonists, monoamine reuptake inhibitors).

Synthetic Strategy Selection: While direct homologation can be achieved via multiple routes,

this guide prioritizes the Modified Wittig-Levine Homologation over the Corey-Chaykovsky

epoxide rearrangement.

Why Wittig-Levine? The rearrangement of spiro-epoxides (Corey-Chaykovsky product) on

strained fused rings like indane often competes with ring expansion to tetralones (6-

membered rings). The Wittig-Levine route, utilizing (methoxymethyl)triphenylphosphonium

chloride, offers superior regiocontrol, guaranteeing the retention of the 5-membered ring

architecture.

Key Reaction Sequence:
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Homologation: Conversion of ketone to enol ether.

Hydrolysis: Unmasking the C1-aldehyde.

Reduction: Chemoselective reduction to the primary alcohol.

Reaction Mechanism & Workflow
The synthesis proceeds through a nucleophilic addition of a phosphorus ylide, followed by acid-

catalyzed hydrolysis and hydride reduction.
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Figure 1: Step-wise synthetic workflow for the homologation of 5-chloro-1-indanone.

Detailed Experimental Protocol
Phase 1: Formation of the Enol Ether (Wittig Homologation)
Objective: Convert the C=O carbonyl into a C=C-OCH3 enol ether.

Reagents & Materials:
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Reagent Equiv. Role

5-Chloro-1-indanone 1.0 Substrate

(Methoxymethyl)triphenylphos

phonium chloride
1.3 Wittig Salt

Potassium tert-butoxide

(KOtBu)
1.4 Base

| THF (Anhydrous) | - | Solvent |

Step-by-Step:

Ylide Generation: In a flame-dried 3-neck flask under Argon, suspend

(methoxymethyl)triphenylphosphonium chloride (1.3 eq) in anhydrous THF (0.5 M

concentration relative to phosphonium salt).

Deprotonation: Cool the suspension to 0°C. Add KOtBu (1.4 eq) portion-wise over 15

minutes. The solution should turn deep red/orange, indicating ylide formation. Stir for 30

minutes at 0°C.

Substrate Addition: Dissolve 5-chloro-1-indanone (1.0 eq) in a minimal amount of anhydrous

THF. Add this solution dropwise to the ylide mixture at 0°C.

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3–5 hours.

Self-Validation: Monitor by TLC (Hexane/EtOAc 8:1). The ketone spot (UV active) should

disappear, replaced by a less polar enol ether spot.

Workup: Quench with saturated aqueous

. Extract with

(3x). Wash combined organics with brine, dry over

, and concentrate.
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Purification: Pass through a short silica plug (eluting with Hexanes) to remove

triphenylphosphine oxide (TPPO). Note: The enol ether is hydrolytically unstable; proceed

immediately to Phase 2.

Phase 2: Hydrolysis & Reduction (One-Pot Sequence)
Objective: Unmask the aldehyde and immediately reduce it to the alcohol to prevent

racemization or oxidation.

Reagents & Materials:

Reagent Equiv. Role

Enol Ether (Crude) 1.0 Intermediate

6N HCl 5.0 Hydrolysis Catalyst

| Sodium Borohydride (

) | 2.0 | Reducing Agent | | THF / Methanol | - | Solvents |

Step-by-Step:

Hydrolysis: Dissolve the crude enol ether in THF (0.2 M). Add 6N HCl (5 eq) and stir

vigorously at RT for 2 hours.

Mechanistic Insight: The acid protonates the enol ether double bond, allowing water to

attack, forming a hemiacetal which collapses to the aldehyde (5-chloroindan-1-

carboxaldehyde).

Neutralization: Carefully neutralize the reaction mixture to pH ~7 using saturated

solution. Do not isolate the aldehyde (it is prone to air oxidation).

Solvent Switch: Dilute the biphasic mixture with Methanol (MeOH) to create a miscible co-

solvent system (THF:MeOH ~ 1:1).

Reduction: Cool to 0°C. Add
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(2.0 eq) portion-wise (gas evolution will occur). Stir for 1 hour at 0°C.

Final Workup: Quench with water. Remove volatiles (THF/MeOH) under reduced pressure.

Extract the aqueous residue with Dichloromethane (DCM) (3x).

Purification: Purify the crude oil via Flash Column Chromatography (Silica Gel, Gradient 0

30% EtOAc in Hexanes).

Quality Control & Characterization
Parameter Expected Value Notes

Physical State
Viscous Oil or Low-melting

Solid

Depends on purity and

enantiomeric excess (if chiral).

Yield (Overall) 65% - 75% From Indanone.

1H NMR (Diagnostic) 3.6-3.8 ppm (m, 2H, -CH2OH)
Distinct ABX system for the

hydroxymethyl group.

1H NMR (Diagnostic) 3.2-3.4 ppm (m, 1H, Ar-CH-R) Benzylic proton at C1.

IR Spectroscopy
~3350 cm

(Broad)

O-H stretch (Alcohol). Absence

of C=O stretch.

Safety & Hazard Analysis
Potassium tert-butoxide (KOtBu): Moisture sensitive and corrosive. Handle in a glovebox or

under active inert gas flow.

Phosphonium Salts: Toxic if inhaled. Use a fume hood.

Sodium Borohydride: Reacts with water/acid to release Hydrogen gas (flammable). Ensure

proper venting during the quench step.

Troubleshooting Guide
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Low Yield in Step 1

Check Moisture Content
(KOtBu is hygroscopic)

Check Temperature
(Ensure 0°C during addition)

Aldehyde not reducing

Check pH before NaBH4
(Must be neutral/basic)
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Figure 2: Troubleshooting logic for common synthetic failures.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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